molecular formula C15H23N3O3 B1434406 Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1955547-93-9

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B1434406
M. Wt: 293.36 g/mol
InChI Key: HBLRRXXOISCDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.36 . It is also known by the synonym "1-Piperidinecarboxylic acid, 3- [ (4-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” consists of a piperidine ring attached to a tert-butyl carboxylate group and a 4-aminopyridin-2-yl group via an oxygen atom .


Physical And Chemical Properties Analysis

“Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” has a predicted boiling point of 453.0±45.0 °C and a predicted density of 1.174±0.06 g/cm3 . Its pKa value is predicted to be 6.94±0.50 .

Scientific Research Applications

Synthetic Routes and Industrial Applications

The chemical compound Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate has been explored in the context of synthesizing more complex molecules, such as Vandetanib. A review of existing synthetic routes for Vandetanib highlighted a process involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate, undergoing several chemical transformations to produce the title compound. This synthesis route is favored for its higher yield and commercial value in industrial production, indicating the compound's role in manufacturing scalable and economically viable pharmaceuticals Mi, W. (2015). Fine Chemical Intermediates.

Role in Asymmetric Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, are noted for their pivotal role in the stereoselective synthesis of amines and their derivatives. The review of tert-butanesulfinamide-mediated asymmetric synthesis of N-heterocycles over the last decade underscores the utility of similar structures in crafting structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are significant for their presence in natural products and potential therapeutic applications, showcasing the broader relevance of related chemical frameworks in medicinal chemistry Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020). RSC Advances.

Environmental and Ecotoxicological Research

The compound's structural analogs have been subject to environmental and ecotoxicological studies. For instance, the environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) indicate the importance of understanding the environmental impact and health implications of tert-butyl compounds. These studies shed light on the potential environmental behaviors of similar compounds and underscore the need for novel SPAs with lower toxicity and environmental footprint Liu, R., & Mabury, S. (2020). Environmental Science & Technology.

properties

IUPAC Name

tert-butyl 3-(4-aminopyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-13-9-11(16)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLRRXXOISCDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.